Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)
Overview
Description
Adenosine5’-(tetrahydrogen triphosphate), 3’-deoxy-, trisodium salt (9CI) is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a central component in cellular energy transfer, acting as a substrate for many ATP-dependent enzyme systems, including protein kinases, protein phosphatases, and DNA ligation . This compound is essential for cellular metabolism and energy storage, making it a vital molecule in both biological and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine5’-(tetrahydrogen triphosphate), 3’-deoxy-, trisodium salt typically involves the phosphorylation of adenosine derivatives. The process includes the use of microbial sources to produce high-purity compounds. The reaction conditions often require maintaining a pH of around 7.0 using NaOH and storing the product at -70°C for long-term stability .
Industrial Production Methods
Industrial production of this compound involves microbial fermentation processes. The microbial sources are cultivated under controlled conditions to produce Adenosine5’-(tetrahydrogen triphosphate) with high purity (≥99%) as determined by HPLC . The product is then purified and crystallized to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Adenosine5’-(tetrahydrogen triphosphate), 3’-deoxy-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: The gain of electrons, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reactions are typically conducted under controlled temperatures and pH to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine diphosphate (ADP) or adenosine monophosphate (AMP), while substitution reactions can produce various nucleotide analogs .
Scientific Research Applications
Adenosine5’-(tetrahydrogen triphosphate), 3’-deoxy-, trisodium salt is widely used in scientific research due to its role in cellular energy transfer. Its applications include:
Chemistry: Used as a substrate in enzyme-catalyzed reactions and as a standard in ATP assays.
Biology: Essential for studying cellular metabolism, signal transduction, and muscle contraction.
Medicine: Investigated for its potential in pain management and as a therapeutic target in various diseases.
Industry: Utilized in the production of biopharmaceuticals and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of Adenosine5’-(tetrahydrogen triphosphate), 3’-deoxy-, trisodium salt involves its role as a substrate for ATP-dependent enzymes. It participates in phosphorylation reactions, transferring phosphate groups to target molecules. This process is crucial for energy transfer, signal transduction, and various metabolic pathways . The molecular targets include protein kinases, which phosphorylate proteins to regulate their activity, and adenylate cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP), a secondary messenger .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-triphosphate (ATP): The parent compound, essential for energy transfer in cells.
Adenosine diphosphate (ADP): A product of ATP dephosphorylation, involved in energy transfer.
Adenosine monophosphate (AMP): Another product of ATP dephosphorylation, playing a role in cellular metabolism.
Uniqueness
Adenosine5’-(tetrahydrogen triphosphate), 3’-deoxy-, trisodium salt is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions. Its high purity and stability make it suitable for various scientific and industrial applications, distinguishing it from other nucleotide derivatives .
Properties
IUPAC Name |
tetrasodium;[[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O12P3.4Na/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,6+,10+;;;;/m0..../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHUGMVDQATLJY-PHWMRHDISA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5Na4O12P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703549 | |
Record name | Tetrasodium 3'-deoxy-5'-O-({[(phosphonatooxy)phosphinato]oxy}phosphinato)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71997-32-5 | |
Record name | Tetrasodium 3'-deoxy-5'-O-({[(phosphonatooxy)phosphinato]oxy}phosphinato)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cordycepin 5'-triphosphate sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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